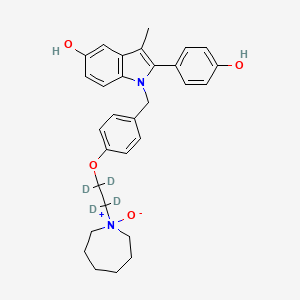

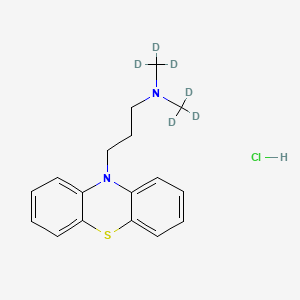

Bazedoxifene-d4 N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bazedoxifene is a selective estrogen receptor modulator (SERM) primarily used for the management of osteoporosis in postmenopausal women . It is approved by the U.S. Food and Drug Association (FDA) as a combination drug used in conjunction with conjugated estrogens for managing vasomotor symptoms associated with menopause and preventing postmenopausal osteoporosis .

Molecular Structure Analysis

The molecular formula of Bazedoxifene-d4 N-Oxide is C30H30D4N2O4, and its molecular weight is 490.63 .Scientific Research Applications

Neuroprotection and Remyelination in Central Nervous System Injuries

Bazedoxifene acetate (BZA) has demonstrated promising results in the context of neuroprotection and remyelination, particularly within research focused on central nervous system injuries. Studies utilizing rat models of spinal cord injury have shown that BZA can suppress inflammatory responses and enhance oligodendrocyte precursor cell differentiation as well as oligodendrocyte proliferation. These effects contribute to the preservation of the blood-spinal cord barrier, reduction of pro-inflammatory cytokines, and promotion of remyelination, ultimately leading to improved locomotor recovery post-injury (Kim et al., 2021).

Vascular Function and Hypertension

In vascular research, BZA has been identified as playing a protective role against endothelial dysfunction and injury, key events in the progression of hypertension. Studies involving human umbilical vein endothelial cells (HUVECs) treated with BZA have indicated its effectiveness in promoting cell viability, reducing oxidative stress, and inhibiting apoptosis. This suggests BZA's potential in enhancing endothelial function and offering protection against hypertension-induced damage by targeting the activation of SIRT1 (Yu et al., 2021).

Antitumor Activity in Breast Cancer

The application of BZA in oncology, particularly in breast cancer treatment, represents a significant area of research interest. BZA has been repurposed as an inhibitor of interleukin 6/glycoprotein 130 signaling, showing inhibitory effects on cell viability, colony formation, cell migration, and tumor growth in estrogen receptor-positive and triple-negative breast cancer (TNBC) cells. Its combination with paclitaxel has shown potent synergistic effects, suggesting BZA's potential as a therapeutic agent for both estrogen receptor-positive and triple-negative breast cancer (Fu et al., 2019).

Osteoporosis Treatment and Prevention

Bazedoxifene has been extensively studied for its role in the treatment and prevention of osteoporosis in postmenopausal women. It operates as a selective estrogen receptor modulator (SERM) with favorable effects on bone density and strength, without stimulating endometrial or breast tissues. Clinical trials have demonstrated its efficacy in preventing bone loss, reducing the risk of vertebral fractures, and showing potential for reducing nonvertebral fractures in high-risk postmenopausal women (Kanis et al., 2009).

Mechanism of Action

Target of Action

Bazedoxifene-d4 N-Oxide primarily targets the estrogen receptors . These receptors play a crucial role in various physiological processes, including bone and lipid metabolism .

Mode of Action

This compound is a Selective Estrogen Receptor Modulator (SERM) . It acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . This dual action allows it to have estrogenic effects on some tissues (like bone), while having neutral or anti-estrogenic effects on other tissues (like breast and endometrium) .

Biochemical Pathways

This compound affects the biochemical pathways related to bone resorption and turnover . It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . These effects on bone remodeling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures .

Pharmacokinetics

Studies on bazedoxifene (the parent compound) have shown that it displays linear pharmacokinetics with doses ranging from 5 to 40 mg, with no unexpected accumulation . Bazedoxifene has an estimated oral bioavailability of 6% .

Result of Action

The primary result of this compound’s action is the prevention of postmenopausal osteoporosis . It achieves this by reducing bone resorption and turnover, thereby increasing bone mineral density and reducing the risk of fractures . Additionally, it has been found to have potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum .

Safety and Hazards

Bazedoxifene should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Biochemical Analysis

Biochemical Properties

Bazedoxifene-d4 N-Oxide, like its parent compound Bazedoxifene, acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It interacts with estrogen receptors, exhibiting high affinity binding . The nature of these interactions is dependent on the cellular context, with this compound acting as an agonist in some cases and an antagonist in others .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of estrogen receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, Bazedoxifene has been shown to decrease bone resorption and reduce biochemical markers of bone turnover to the premenopausal range .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with estrogen receptors. Depending on the cell and tissue type, it can act as an agonist, activating the receptor, or as an antagonist, inhibiting the receptor . This can lead to changes in gene expression and influence various cellular processes .

Temporal Effects in Laboratory Settings

. This suggests that this compound may also have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, Bazedoxifene has been shown to significantly reduce the size of endometriosis implants compared with the control group

Metabolic Pathways

Glucuronidation is the major metabolic pathway for Bazedoxifene . After oral administration, Bazedoxifene is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not well-documented. Given its similarity to Bazedoxifene, it is likely that it also binds with high affinity to estrogen receptors and is distributed wherever these receptors are present .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its role as a modulator of estrogen receptors, it is likely that it is localized wherever these receptors are present within the cell .

properties

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBANWAZVCOMGU-AUZVCRNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)[N+]5(CCCCCC5)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)